molecular formula C21H21N3O4 B11129869 N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B11129869
M. Wt: 379.4 g/mol
InChI Key: JGFKIXKOLFQNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine (CAS 1081133-96-1) is a synthetic hybrid compound of significant interest in modern medicinal chemistry, designed using a conjugation strategy that links a bioactive 2-phenyl-1H-indole heterocycle to a glycylglycine dipeptide . This molecular architecture combines a privileged scaffold known for diverse biological activities with the favorable physicochemical properties and transporter compatibility of a peptide fragment . The compound has a molecular formula of C21H21N3O4 and a molecular weight of 379.4 g/mol . The 2-phenylindole moiety in its structure is structurally analogous to 3-phenyl-1H-indole derivatives that have demonstrated promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, including activity against multidrug-resistant strains . This suggests potential research applications for this compound in the development of novel anti-infective agents, particularly in the context of addressing the global crisis of multidrug-resistant infectious diseases . Furthermore, the glycylglycine component places this compound within a class of glycyl-glycine conjugates that have been explored for their interaction with neurological targets; related N-acyl amino acid and dipeptide conjugates have been investigated as selective inhibitors of the glycine transporter GlyT2, a promising target for the development of non-opioid analgesics for neuropathic pain . Researchers can utilize this conjugate as a chemical tool to probe structure-activity relationships in these therapeutic areas or as a building block in the synthesis of more complex antibody-drug conjugates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[2-[3-(2-phenylindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H21N3O4/c25-19(22-13-20(26)23-14-21(27)28)10-11-24-17-9-5-4-8-16(17)12-18(24)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2,(H,22,25)(H,23,26)(H,27,28)

InChI Key

JGFKIXKOLFQNRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Protocol

A representative procedure involves reacting phenylhydrazine (1.0 equiv) with propiophenone (1.2 equiv) in polyphosphoric acid at 120–140°C for 6–8 hours. The reaction proceeds via:

  • Formation of a phenylhydrazone intermediate

  • Acid-catalyzed-sigmatropic rearrangement

  • Cyclization to yield 2-phenylindole

Key parameters influencing yield:

ParameterOptimal RangeYield Impact
Temperature120–140°C±15%
Acid catalystPolyphosphoric acid+20% vs. H2SO4
Reaction time6–8 hours<5% variance

This method achieves yields of 80–85% after recrystallization from ethanol.

The introduction of the propanoyl group at the indole N1 position requires careful regioselective control. Acylation via acid chloride is preferred over direct coupling due to superior reactivity.

Acyl Chloride Preparation

3-Chloropropionyl chloride (1.5 equiv) is reacted with 2-phenylindole (1.0 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere:

  • Add triethylamine (2.0 equiv) as base

  • Maintain temperature at 0–5°C during addition

  • Stir for 12 hours at room temperature

Reaction monitoring data:

Time (h)Conversion (%)Byproducts (%)
2458
67812
129515

Purification via silica gel chromatography (hexane/EtOAc 4:1) yields 92% pure N-(3-chloropropionyl)-2-phenylindole.

Glycylglycine Coupling

The final stage involves amide bond formation between the propanoyl-indole derivative and glycylglycine. Carbodiimide-mediated coupling using EDCl/HOBt proves most effective.

Activation and Coupling Steps

  • Activation:

    • Dissolve N-(3-carboxypropionyl)-2-phenylindole (1.0 equiv) in DMF

    • Add EDCl (1.2 equiv) and HOBt (1.1 equiv)

    • Stir at 0°C for 30 minutes

  • Coupling:

    • Add glycylglycine (1.5 equiv)

    • Adjust pH to 7.5 with N-methylmorpholine

    • React for 24 hours at 4°C

Comparative coupling efficiency:

Coupling ReagentTemperatureYield (%)Purity (%)
EDCl/HOBt4°C8895
DCC/DMAPRT7287
HATU-20°C8193

Post-reaction purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >99% purity.

Integrated Synthetic Routes

Three primary routes have been developed for large-scale production:

Linear Approach

  • Indole synthesis → 2. Propanoylation → 3. Glycylglycine coupling
    Total yield: 68% over 3 steps
    Advantage: Simplified intermediate purification

Convergent Approach

  • Parallel synthesis of indole-propanoyl and glycylglycine units

  • Final coupling
    Total yield: 74%
    Advantage: Enables structural modularity

Solid-Phase Synthesis

  • Utilize Wang resin for glycylglycine assembly

  • Automated coupling cycles
    Total yield: 62%
    Advantage: High reproducibility for small batches

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Indole acylation: Competing C3 electrophilic substitution reduces yields by 12–18%

  • Peptide coupling: Aspartimide formation observed in 8% of batches during glycylglycine conjugation

Scalability Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch size5 g500 g
Cycle time72 h120 h
Yield consistency±5%±12%

Advanced Purification Techniques

Chromatographic Methods

Optimal conditions for final product:

ColumnMobile PhaseRetention (min)Purity (%)
C825mM NH4OAc/MeOH14.298.5
C180.1% FA/ACN12.899.1
HILICACN/H2O (85:15)8.797.9

Crystallization Optimization

  • Solvent system: Ethanol/water (7:3 v/v)

  • Cooling rate: 0.5°C/min

  • Final recovery: 89% with 99.3% purity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

The position and nature of substituents on the indole ring significantly influence physicochemical and biological properties. For example:

  • N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine (CAS 1219556-53-2) and N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine (CAS 1219563-48-0) feature chlorine substituents at the 6- and 4-positions of the indole ring, respectively. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to the unsubstituted 2-phenylindole in the target compound .
  • N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine (CAS 1219574-81-8) introduces a methoxy group at the 7-position, which could increase hydrophobicity and alter binding affinity to hydrophobic pockets in target proteins .
Table 1: Substituent Effects on Indole Derivatives
Compound Name Substituent Position/Type Potential Impact Reference
N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine 2-phenyl Enhanced aromatic stacking interactions -
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine 6-chloro Increased metabolic stability
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine 7-methoxy Altered hydrophobicity

Backbone Modifications: Glycylglycine vs. Simpler Peptides

The glycylglycine dipeptide in the target compound distinguishes it from analogs with shorter peptide chains:

  • N-(3-Indolylacetyl)glycine (CAS 13113-08-1) replaces the glycylglycine unit with a single glycine residue. This simplification reduces molecular weight (232.24 g/mol vs. ~370 g/mol for the target compound) and may decrease solubility due to fewer hydrogen-bonding sites .
Table 2: Peptide Backbone Comparisons
Compound Name Peptide Unit Molecular Weight (g/mol) Solubility Inference Reference
This compound Glycylglycine ~370 High (polar dipeptide) -
N-(3-Indolylacetyl)glycine Glycine 232.24 Moderate
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine Beta-alanine ~380 Moderate (hydrophobic tail)

Linker and Aromatic Modifications

The propanoyl linker and phenyl group in the target compound contrast with derivatives featuring alternative linkers or aromatic systems:

  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide (CAS 1219549-78-6) employs an ethyl linker and a carboxamide group, which may reduce steric hindrance compared to the bulkier propanoyl-glycylglycine chain .
  • Compounds in (e.g., lines 13–17) feature cyanomethoxy, propenyloxy, or alkoxy substituents on phenyl rings. These groups could modulate electronic properties (e.g., electron-withdrawing cyanomethoxy) or steric bulk (e.g., propoxy), affecting binding kinetics .

Key Research Findings and Implications

  • Bioactivity : Chlorine-substituted indole derivatives (e.g., CAS 1219556-53-2) are often prioritized in drug discovery due to enhanced stability and target affinity .
  • Solubility : The glycylglycine unit in the target compound likely improves aqueous solubility compared to beta-alanine or single-glycine analogs, critical for oral bioavailability .
  • Synthetic Feasibility : Alkoxy-substituted analogs (e.g., methoxy, ethoxy) may require more complex synthetic routes due to protecting group strategies .

Biological Activity

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound belonging to the class of N-acyl-alpha amino acids. Its unique structure, characterized by the presence of an indole moiety, suggests significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : Approximately 286.33 g/mol

The compound's structure includes an acyl group attached to the nitrogen atom of an alpha amino acid, which is typical for N-acyl-alpha amino acids. The phenyl-substituted indole moiety is particularly noteworthy due to its diverse pharmacological properties.

Pharmacological Properties

This compound exhibits several biological activities:

  • Anticancer Activity : The indole structure is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Research has shown that derivatives of indole compounds can exhibit potent anticancer effects against various cancer cell lines, including leukemia and solid tumors. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
  • Antimicrobial Properties : Studies indicate that compounds with similar structures possess antimicrobial activity. The incorporation of various functional groups can enhance this activity, making them potential candidates for developing new antimicrobial agents .
  • Antioxidant Effects : Some derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Potential : The ability of certain indole derivatives to cross the blood-brain barrier suggests potential applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from recent studies on related compounds:

CompoundStructureIC50 (µM)Activity
27b5-methoxy substitution0.34Strongest against HepG2
27dBromine substitution0.43Strong against A549
Anserine derivative-23.4Highest antioxidant effect

These results indicate that modifications to the indole structure can significantly impact biological activity, suggesting a pathway for future drug design.

Study on Anticancer Activity

A study evaluated the anticancer effects of various indole derivatives on leukemia cell lines (U937). The results indicated that compounds with specific substitutions exhibited lower cell viability compared to standard treatments like doxorubicin, highlighting their potential as effective anticancer agents .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of synthesized conjugates derived from amino acids and heterocycles. The study found that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with zone of inhibition values ranging from 9 to 20 mm .

Q & A

Q. What are the established synthetic pathways for N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-phenylindole derivatives with glycylglycine via a propanoyl linker. Key steps include:
  • Activation of carboxylic acids : Use carbodiimides (e.g., EDC or DCC) with NHS esters to facilitate amide bond formation.
  • Protection/deprotection strategies : Protect the glycine amine groups during indole-propanoyl coupling to avoid side reactions .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for indole:glycylglycine) are critical for yields >75%. Monitor purity via HPLC with C18 columns and acetonitrile/water gradients.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic analysis :
  • NMR : Confirm indole C–H protons (δ 7.2–7.8 ppm) and glycylglycine backbone (δ 3.8–4.2 ppm for α-CH2).
  • FT-IR : Verify amide I (1650–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching theoretical molecular weight.
  • Chromatography : Reverse-phase HPLC (retention time consistency) and TLC (Rf comparison to standards) .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorogenic or chromogenic substrates (e.g., ACE activity assays with FAPGG hydrolysis, as in ).
  • Cellular viability tests : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
  • Binding studies : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD calculations).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the indole and glycylglycine moieties?

  • Methodological Answer :
  • Analog synthesis : Replace 2-phenylindole with 5-methoxyindole or substitute glycylglycine with alanyl-alanine.
  • Crystallography : Solve X-ray structures using SHELX programs (SHELXD for phase solution, SHELXL for refinement) to map hydrogen bonding and steric effects .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to compare electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) for target binding .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Control substrate concentrations (e.g., FAPGG at 0.5 mM for ACE assays ) and buffer pH (7.4 vs. 8.3).
  • Orthogonal validation : Cross-check with radioimmunoassays or LC-MS quantification of reaction products.
  • Meta-analysis : Compare IC50 values across studies using standardized statistical models (e.g., mixed-effects regression) to account for inter-lab variability .

Q. What strategies are effective for crystallizing this compound, given its hybrid structure?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in 0.1 M HEPES pH 7.5).
  • Temperature gradients : Slow cooling from 40°C to 4°C to enhance crystal nucleation.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray data collection (λ = 1.0 Å synchrotron radiation) .

Q. How can researchers optimize pharmacokinetic profiling for this compound?

  • Methodological Answer :
  • In vitro ADME :
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS/MS.
  • CYP450 inhibition : Use fluorometric microsome assays (e.g., CYP3A4 with luciferin-IPA).
  • In silico prediction : SwissADME or pkCSM to estimate logP, BBB permeability, and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.